3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid

Catalog No.
S13807306
CAS No.
M.F
C9H7BrN2O2
M. Wt
255.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxyl...

Product Name

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-6-7(10)8(9(13)14)11-12(6)4-5/h2-4H,1H3,(H,13,14)

InChI Key

OHINAKHTWNDOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C(=O)O)Br)C=C1

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. Its chemical structure features a bromine atom at the 3-position and a methyl group at the 6-position of the pyrazolo ring, along with a carboxylic acid functional group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Molecular Properties

  • Molecular Formula: C9H7BrN2O2
  • Molecular Weight: 255.07 g/mol
  • IUPAC Name: 3-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
  • InChI Key: POCVKUNGRHIRDC-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=CN2C1=C(C(=N2)C(=O)O)Br

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to alter its electronic characteristics.
  • Cyclization Reactions: It can participate in further cyclization to produce more complex heterocyclic structures.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.
  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride.

Research indicates that 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological and inflammatory diseases. The mechanism of action typically involves binding to specific molecular targets, modulating enzyme functions, and influencing signal transduction pathways.

The synthesis of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid generally involves:

  • Bromination of 4-Methylpyrazole: This step introduces the bromine atom at the desired position.
  • Cyclization to Form the Pyrazolo-Pyridine Structure: This is achieved through heating under acidic or basic conditions to facilitate ring formation.
  • Carboxylation: The introduction of the carboxylic acid group can be performed via standard carboxylation techniques.

Industrial synthesis may utilize continuous flow reactors for efficiency and scalability.

3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid has various applications:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting neurological disorders.
  • Materials Science: Its electronic properties make it suitable for developing organic semiconductors.
  • Biological Studies: Used in research involving enzyme inhibition and receptor interactions.

Studies on interaction mechanisms reveal that 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid can act as both an agonist and antagonist in receptor binding assays. Its ability to modulate enzyme activity by binding to active or allosteric sites has been documented, indicating its potential therapeutic relevance.

Similar Compounds

  • 4-Methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
  • Pyrazolo[1,5-A]pyrimidines
  • Pyrazolo[3,4-b]pyridines
  • 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Uniqueness

The presence of the bromine atom in 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid enhances its reactivity compared to similar compounds. This unique feature allows for further functionalization opportunities that are not as prevalent in its analogs. Additionally, the fused ring system contributes to a rigid structure advantageous for drug design and material applications.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.96909 g/mol

Monoisotopic Mass

253.96909 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types